2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidin-4(3H)-one core structure, along with the bromobenzylthio and ethyl substituents, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with the thieno[2,3-d]pyrimidin-4(3H)-one core in the presence of a base.
Ethylation: The ethyl group is introduced through alkylation reactions using ethyl halides or ethylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzylthio group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Substitution: Substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, leading to the disruption of cellular functions and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
Uniqueness
2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thieno[2,3-d]pyrimidin-4(3H)-one core with the bromobenzylthio and ethyl groups enhances its potential as a versatile compound for various applications.
Properties
CAS No. |
577962-42-6 |
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Molecular Formula |
C17H17BrN2OS2 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
KTANXIOXRYKUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Br)SC(=C2C)C |
Origin of Product |
United States |
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